molecular formula C18H18BrNO2 B2738341 7-bromo-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326889-32-0

7-bromo-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2738341
CAS RN: 1326889-32-0
M. Wt: 360.251
InChI Key: OOCASNQYISDZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (7-BEB-4,5-DHB-1,4-BO) is a synthetic compound with potential applications in a variety of scientific research areas. It is a member of the benzoxazepinone family and is a derivative of the benzodiazepine class of compounds. In addition to its scientific research applications, 7-BEB-4,5-DHB-1,4-BO has also been explored as a potential therapeutic agent in the treatment of certain diseases.

Scientific Research Applications

Synthesis of CCR5 Antagonists

A practical synthesis method for an orally active CCR5 antagonist was developed, utilizing 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate as a key intermediate. This process involves a Suzuki−Miyaura reaction followed by hydrolysis and amidation, offering a new, inexpensive method without the need for chromatographic purification (Ikemoto et al., 2005).

Radical Cyclization to Benzazepines

Another study highlights the synthesis of 2-benzazepines via 7-endo radical cyclization. This method starts from commercially available benzaldehydes, amines, and alpha,beta-unsaturated acids, providing a convenient approach to 2-benzazepines synthesis, which could be applicable to the synthesis of benzoxazepin derivatives (Kamimura et al., 2003).

Anticancer Evaluation

The compound has also been used as a precursor in the synthesis of new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives. These derivatives underwent evaluation for their anticancer activity against various cancer cell lines, showcasing the potential therapeutic applications of benzoxazepin derivatives (Bekircan et al., 2008).

Kinase Inhibitor Development

Research into benzoxazepine-containing kinase inhibitors has been conducted, with the benzoxazepine core being a component in several kinase inhibitors. This highlights the importance of the benzoxazepine structure in the development of pharmaceuticals targeting specific protein kinases, which are crucial in various diseases including cancer (Naganathan et al., 2015).

properties

IUPAC Name

7-bromo-4-[(4-ethylphenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c1-2-13-3-5-14(6-4-13)10-20-11-15-9-16(19)7-8-17(15)22-12-18(20)21/h3-9H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCASNQYISDZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Br)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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